is a chemical compound with the molecular formula C10H14BrO3P . It is a colorless to light yellow clear liquid . It has a boiling point of 120 °C at 0.4 mmHg and a refractive index of 1.53 .
While specific applications were not found, this compound could potentially be used in various fields of chemistry due to its structure. The presence of a bromine atom makes it a good candidate for reactions involving halogen exchange or nucleophilic substitution. The phosphonate group could allow it to act as a ligand in coordination chemistry or as a reagent in organophosphorus chemistry.
One potential application of similar compounds was found in a study titled "Facile Synthesis, Antioxidant and Antimicrobial Activities of Diethyl ((4-isopropylphenyl)(substituted phenylamino)methyl)phosphonates" These compounds were characterized using physical and spectral data (IR, NMR, and mass) and tested for antioxidant and antimicrobial activities .
For instance, the presence of a bromine atom makes it a good candidate for reactions involving halogen exchange or nucleophilic substitution. The phosphonate group could allow it to act as a ligand in coordination chemistry or as a reagent in organophosphorus chemistry .
Diethyl (4-bromophenyl)phosphonate is a chemical compound with the molecular formula C10H14BrO3P and a molecular weight of 277.19 g/mol. It is classified as an organophosphorus compound, specifically a phosphonic acid diethyl ester. This compound is characterized by the presence of a bromine atom attached to the phenyl ring at the para position, which significantly influences its chemical behavior and biological activity. Diethyl (4-bromophenyl)phosphonate appears as a colorless to almost colorless clear liquid with a purity of over 98% .
Currently, there's no documented information regarding a specific mechanism of action for Diethyl (4-bromophenyl)phosphonate.
As with most organophosphorus compounds, Diethyl (4-bromophenyl)phosphonate should be handled with caution due to potential hazards:
These reactions make diethyl (4-bromophenyl)phosphonate a versatile intermediate in organic synthesis .
The synthesis of diethyl (4-bromophenyl)phosphonate typically involves the following methods:
Diethyl (4-bromophenyl)phosphonate has several applications in various fields:
Interaction studies of diethyl (4-bromophenyl)phosphonate focus on its effects on biological systems, particularly regarding enzyme inhibition. Research indicates that compounds similar to diethyl (4-bromophenyl)phosphonate can interact with acetylcholinesterase, leading to increased acetylcholine levels in synapses, which may have implications for neurodegenerative diseases .
Diethyl (4-bromophenyl)phosphonate shares structural and functional similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| Diethyl (phenyl)phosphonate | C10H15O3P | Moderate enzyme inhibition | Lacks bromine substitution |
| Diethyl (3-bromophenyl)phosphonate | C10H14BrO3P | Similar enzyme inhibition | Bromine at meta position |
| Diethyl (4-chlorophenyl)phosphonate | C10H14ClO3P | Antimicrobial properties | Chlorine instead of bromine |
Diethyl (4-bromophenyl)phosphonate's unique feature lies in its bromine substitution at the para position, which enhances its reactivity and potential biological interactions compared to other similar compounds .